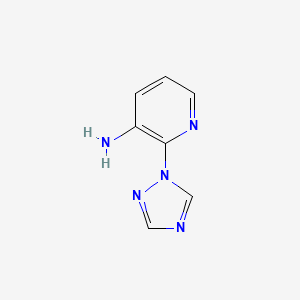

2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine

Description

BenchChem offers high-quality 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1,2,4-triazol-1-yl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5/c8-6-2-1-3-10-7(6)12-5-9-4-11-12/h1-5H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCEYUGJVAQMPQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N2C=NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60552373 | |

| Record name | 2-(1H-1,2,4-Triazol-1-yl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60552373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103092-75-7 | |

| Record name | 2-(1H-1,2,4-Triazol-1-yl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60552373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive and scientifically-grounded approach to the synthesis of the novel heterocyclic compound, 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine. This molecule, possessing both a pyridine and a 1,2,4-triazole moiety, represents a scaffold of significant interest in medicinal chemistry due to the prevalence of these heterocycles in a wide array of therapeutic agents. This document provides a detailed examination of two plausible synthetic pathways, elucidating the underlying chemical principles and offering step-by-step experimental protocols. The proposed methodologies are based on established and analogous chemical transformations, providing a robust framework for the successful laboratory-scale synthesis of this target compound.

Introduction: The Significance of the Pyridyl-Triazole Scaffold

The pyridine ring is a fundamental structural motif in a vast number of pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties and ability to engage in hydrogen bonding contribute to its versatility as a pharmacophore. Similarly, the 1,2,4-triazole ring is a privileged structure in medicinal chemistry, recognized for its metabolic stability, hydrogen bonding capabilities, and its role as a bioisostere for amide and ester groups. The combination of these two heterocyclic systems in 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine is anticipated to yield a molecule with novel physicochemical and biological properties, making it a compelling target for drug discovery and development programs.

Proposed Synthetic Strategies

Two primary synthetic routes are proposed for the synthesis of 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine. The selection of a particular route may depend on the availability of starting materials, laboratory capabilities, and desired scale of synthesis.

Pathway A: Nucleophilic Aromatic Substitution Approach

This pathway hinges on a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry. The strategy involves the displacement of a halide from the 2-position of a pyridine ring by the 1,2,4-triazole anion. The key intermediate for this route is 2-chloro-3-aminopyridine.

Pathway B: Triazole Ring Construction Approach

This alternative strategy involves the initial formation of a substituted hydrazine, followed by the cyclization to construct the 1,2,4-triazole ring. This pathway commences with the same key intermediate, 2-chloro-3-aminopyridine, which is first converted to 2-hydrazinylpyridin-3-amine.

Visualizing the Synthetic Pathways

The following diagrams, rendered in DOT language, provide a high-level overview of the two proposed synthetic routes.

Caption: Proposed Synthetic Pathway B: Triazole Ring Construction.

Detailed Experimental Protocols

Synthesis of the Key Intermediate: 2-Chloro-3-aminopyridine

The synthesis of 2-chloro-3-aminopyridine is a critical first step for both proposed pathways. Several methods have been reported for its preparation.

This method involves the direct chlorination of commercially available 3-aminopyridine. It is crucial to control the reaction conditions to minimize over-chlorination. [1]

-

Reagents and Materials:

-

3-Aminopyridine

-

Hydrochloric Acid (concentrated)

-

Chlorine gas or a suitable chlorinating agent

-

Ferric chloride (catalyst)

-

Sodium bisulfite

-

Ethylenediamine tetraacetic acid (EDTA)

-

Sodium hydroxide

-

Ammonium carbonate

-

Potassium carbonate

-

-

Step-by-Step Protocol:

-

Prepare a 25-45% aqueous solution of 3-aminopyridine containing 3 to 4 molar equivalents of hydrochloric acid.

-

Add a catalytic amount (1-8% by weight) of ferric chloride.

-

Under vigorous stirring and cooling (15-50 °C), introduce chlorine gas into the reaction mixture. The reaction is exothermic and should be carefully controlled.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, quench the reaction by adding a solution of sodium bisulfite.

-

The product is recovered by a carefully controlled neutralization and extraction procedure as detailed in the cited literature. [1]

-

This approach involves the synthesis of 2-chloro-3-nitropyridine followed by the reduction of the nitro group. This method can offer high yields and purity. [2][3]

-

Reagents and Materials:

-

2-Chloro-3-nitropyridine

-

Sodium sulfide or another suitable reducing agent (e.g., TiCl4/Mg)

-

Hydrochloric acid

-

Sodium hydroxide

-

-

Step-by-Step Protocol:

-

Dissolve 2-chloro-3-nitropyridine in water.

-

Slowly add a solution of sodium sulfide in water to the reaction mixture.

-

After the reaction is complete, cool the mixture to precipitate the crude product.

-

Dissolve the solid in dilute hydrochloric acid and filter to remove any insoluble impurities.

-

Adjust the pH of the filtrate to 9-10 with a sodium hydroxide solution to precipitate the 2-chloro-3-aminopyridine.

-

Collect the product by filtration, wash with water, and dry under vacuum.

-

Pathway A: Nucleophilic Aromatic Substitution

This step involves the reaction of 2-chloro-3-aminopyridine with 1,2,4-triazole. The nitrogen atom of the pyridine ring activates the 2-position towards nucleophilic attack. [4][5]

-

A Note on the Amino Group: The free amino group at the 3-position is also nucleophilic and could potentially compete in the reaction. While the SNAr reaction at the 2-position of a pyridine ring is generally favored, protection of the amino group (e.g., as a Boc-carbamate) may be necessary to achieve a clean reaction and high yield. [6][7]

-

Reagents and Materials:

-

2-Chloro-3-aminopyridine (or its N-protected derivative)

-

1,2,4-Triazole

-

A suitable base (e.g., sodium hydride, potassium carbonate)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

-

-

Step-by-Step Protocol (with unprotected amine):

-

To a solution of 1,2,4-triazole in anhydrous DMF, add a strong base such as sodium hydride portion-wise at 0 °C to form the sodium salt of the triazole.

-

Once the evolution of hydrogen gas ceases, add a solution of 2-chloro-3-aminopyridine in anhydrous DMF dropwise.

-

Heat the reaction mixture to a temperature between 80-120 °C and monitor its progress by TLC.

-

After completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Pathway B: Triazole Ring Construction

This intermediate is synthesized by the reaction of 2-chloro-3-aminopyridine with hydrazine hydrate.

-

Reagents and Materials:

-

2-Chloro-3-aminopyridine

-

Hydrazine hydrate

-

A suitable solvent (e.g., ethanol, butanol) [8]

-

-

Step-by-Step Protocol:

-

Dissolve 2-chloro-3-aminopyridine in a suitable solvent such as ethanol.

-

Add an excess of hydrazine hydrate to the solution.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The product can be isolated by extraction with a suitable organic solvent after the addition of water.

-

The final step in this pathway is the cyclization of 2-hydrazinylpyridin-3-amine with a one-carbon source, such as formamide, to form the 1,2,4-triazole ring. [9]

-

Reagents and Materials:

-

2-Hydrazinylpyridin-3-amine

-

Formamide

-

-

Step-by-Step Protocol:

-

Heat a mixture of 2-hydrazinylpyridin-3-amine and an excess of formamide at a high temperature (typically 150-180 °C).

-

Monitor the reaction for the evolution of ammonia, which indicates the progress of the cyclization.

-

After the reaction is complete, cool the mixture and add water to precipitate the product.

-

Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain the pure 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine.

-

Data Summary and Characterization

The following table summarizes the key transformations in the proposed synthetic pathways.

| Reaction | Starting Material | Reagents | Product | Key Considerations |

| Chlorination | 3-Aminopyridine | HCl, Cl2, FeCl3 | 2-Chloro-3-aminopyridine | Control of temperature and stoichiometry to avoid over-chlorination. |

| Reduction | 2-Chloro-3-nitropyridine | Na2S or TiCl4/Mg | 2-Chloro-3-aminopyridine | Choice of reducing agent can influence yield and work-up. |

| SNAr | 2-Chloro-3-aminopyridine | 1,2,4-Triazole, NaH, DMF | 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine | Potential for N-protection of the amino group. |

| Hydrazinolysis | 2-Chloro-3-aminopyridine | Hydrazine hydrate | 2-Hydrazinylpyridin-3-amine | Use of excess hydrazine is common. |

| Cyclization | 2-Hydrazinylpyridin-3-amine | Formamide | 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine | High reaction temperatures are typically required. |

Upon successful synthesis, the structure and purity of 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine should be confirmed using a combination of analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will provide detailed information about the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Safety and Handling

-

Chlorine gas is highly toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood.

-

Sodium hydride is a flammable solid that reacts violently with water. It should be handled under an inert atmosphere.

-

Hydrazine hydrate is toxic and a suspected carcinogen. Appropriate personal protective equipment (PPE) should be worn, and it should be handled in a fume hood.

-

DMF and DMSO are aprotic solvents that can be absorbed through the skin. Wear appropriate gloves when handling.

-

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

This technical guide provides two well-reasoned and scientifically supported synthetic pathways for the preparation of 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine. While Pathway A, the nucleophilic aromatic substitution route, may be more direct, potential challenges with the reactivity of the free amino group need to be considered. Pathway B, involving the construction of the triazole ring, offers an alternative that may circumvent these issues. The detailed protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers embarking on the synthesis of this and related novel heterocyclic compounds.

References

- Google Patents. (n.d.). US3838136A - Preparation of 2-chloro-3-aminopyridine.

-

Patsnap. (2011, August 17). Preparation method of 2-chloro-3-aminopyridine. Retrieved February 27, 2026, from [Link]

- Google Patents. (n.d.). CN102532010B - Preparation method of 2-chloro-3-aminopyridine.

- Google Patents. (n.d.). CN102532010A - Preparation method of 2-chloro-3-aminopyridine.

- Google Patents. (n.d.). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.

-

Gandikota, N. M., Bolla, R. S., Viswanath, I. V. K., & Bethi, S. (2017). A Facile Synthesis of Amide Derivatives ofT[1][10][11]riazolo[4,3-a]pyridine. Asian Journal of Chemistry, 29(7), 1541–1545.

-

ResearchGate. (2014, November 18). Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? Retrieved February 27, 2026, from [Link]

-

YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved February 27, 2026, from [Link]

-

ResearchGate. (2017, November 23). A Facile Synthesis of Amide Derivatives ofT[1][10][11]riazolo[4,3-a]pyridine. Retrieved February 27, 2026, from [Link]

-

Filo. (2025, May 4). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. - Filo. Retrieved February 27, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Retrieved February 27, 2026, from [Link]

-

ResearchGate. (n.d.). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. Retrieved February 27, 2026, from [Link]

-

National Institutes of Health. (n.d.). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Retrieved February 27, 2026, from [Link]

-

National Center for Biotechnology Information. (2022, September 26). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved February 27, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved February 27, 2026, from [Link]

Sources

- 1. US3838136A - Preparation of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]

- 2. Preparation method of 2-chloro-3-aminopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN102532010A - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]

- 4. youtube.com [youtube.com]

- 5. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]

- 6. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]

- 9. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 10. 2,3-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]

- 11. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]

Comprehensive Spectroscopic Characterization of 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine: A Technical Guide for Structural Elucidation

Executive Summary

The structural elucidation of heterocyclic compounds containing multiple nitrogenous pharmacophores—such as 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine —requires a rigorous, orthogonal analytical approach. The proximity of the primary amine at the C3 position to the 1,2,4-triazole ring at the C2 position creates a highly specific electronic environment characterized by steric constraints, anisotropic deshielding, and the potential for intramolecular hydrogen bonding.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic data reporting. This guide provides a self-validating, causality-driven framework for the spectroscopic characterization (NMR, FT-IR, and HRMS) of this molecule, ensuring that drug development professionals and synthetic chemists can definitively confirm its structural integrity.

Analytical Strategy & Workflow Logic

To prevent false-positive structural assignments (such as confusing the 1,2,4-triazole isomer with a 1,2,3-triazole or misidentifying the site of triazole N-alkylation), we employ a tri-modal orthogonal strategy.

Fig 1: Orthogonal analytical workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Experimental Design

For highly polar heterocycles, solvent selection is the most critical variable. DMSO-d₆ is explicitly chosen over CDCl₃.

-

Causality: DMSO-d₆ disrupts intermolecular hydrogen bonding, ensuring complete dissolution. More importantly, it lacks exchangeable protons (unlike CD₃OD), preventing the rapid deuterium exchange of the -NH₂ group. This allows the primary amine protons to be observed as a distinct, quantifiable signal[1].

Self-Validating Protocol

-

Preparation: Dissolve 15 mg of the analyte in 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).

-

Acquisition: Acquire ¹H (16 scans, D1 = 2 sec) and ¹³C (1024 scans, D1 = 2 sec) spectra at 298 K on a 400 MHz spectrometer.

-

Self-Validating Check: Integrate the aromatic region versus the amine broad singlet. The system is validated only if the integral ratio is exactly 5:2 . Any deviation indicates incomplete T1 relaxation (requiring a longer D1 delay) or proton exchange with trace water contamination.

Diagnostic NMR Data

The chemical shifts of the 1,2,4-triazole ring are highly diagnostic. The C5 proton (sandwiched between N1 and N4) experiences severe electron withdrawal, pushing it far downfield[1]. Furthermore, the intramolecular hydrogen bond between the C3-NH₂ and the triazole N2 atom locks the conformation, further deshielding the amine protons.

Table 1: Expected ¹H and ¹³C NMR Assignments (DMSO-d₆, 400/100 MHz)

| Nucleus | Position | Shift (ppm) | Multiplicity | J-Coupling (Hz) | Diagnostic Rationale |

| ¹H | Triazole H5 | ~9.15 | s (1H) | - | Extreme deshielding by adjacent N1, N4, and pyridine ring. |

| ¹H | Triazole H3 | ~8.25 | s (1H) | - | Characteristic of N1-substituted 1,2,4-triazoles. |

| ¹H | Pyridine H6 | ~7.85 | dd (1H) | 4.6, 1.4 | Ortho to pyridine nitrogen; highly deshielded. |

| ¹H | Pyridine H4 | ~7.35 | dd (1H) | 8.2, 1.4 | Para to triazole, ortho to amine. |

| ¹H | Pyridine H5 | ~7.20 | dd (1H) | 8.2, 4.6 | Meta to both substituents; most shielded aromatic proton. |

| ¹H | Amine -NH₂ | ~6.40 | br s (2H) | - | Broadened by quadrupolar relaxation of ¹⁴N; shifted downfield by H-bonding. |

| ¹³C | Triazole C5 | ~152.0 | C-H | - | Imine-like carbon adjacent to N1. |

| ¹³C | Triazole C3 | ~144.5 | C-H | - | Typical 1,2,4-triazole resonance. |

| ¹³C | Pyridine C2 | ~141.0 | C (quat) | - | Attached directly to triazole N1. |

| ¹³C | Pyridine C3 | ~143.0 | C (quat) | - | Attached directly to the primary amine. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality of Experimental Design

Attenuated Total Reflectance (ATR) FT-IR is utilized without KBr pelleting.

-

Causality: KBr is hygroscopic; absorbed water produces a massive -OH stretching band at ~3400 cm⁻¹ that completely masks the critical primary amine (-NH₂) doublet. ATR allows for neat solid analysis, preserving the authentic solid-state hydrogen bonding network[2].

Self-Validating Protocol

-

Preparation: Clean the diamond ATR crystal with isopropanol and allow it to dry.

-

Acquisition: Run a background spectrum. Place 2 mg of neat powder on the crystal and apply standardized pressure via the anvil. Acquire 32 scans (4000–400 cm⁻¹, 4 cm⁻¹ resolution).

-

Self-Validating Check: The background scan must yield >95% transmittance. The presence of a sharp peak at 2350 cm⁻¹ (CO₂) in the sample spectrum indicates inadequate atmospheric compensation, rendering the spectrum invalid until the background is refreshed.

Diagnostic FT-IR Data

Table 2: ATR-FTIR Spectral Assignments

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Causality / Structural Implication |

| 3450, 3350 | Medium | N-H Stretch (Asym/Sym) | The distinct doublet confirms a primary amine. A secondary amine would yield only a single band. |

| 3100 - 3020 | Weak | C-H Stretch (Aromatic) | Sp2 hybridized C-H bonds of the pyridine and triazole rings. |

| 1620 | Strong | N-H Bend (Scissoring) | Characteristic of primary amines; often overlaps with C=N stretching. |

| 1590, 1510 | Strong | C=C / C=N Stretch | Ring breathing modes of the heteroaromatic system[2]. |

| 1280 | Medium | C-N Stretch (Aryl) | Confirms the bond between the pyridine ring and the amine/triazole. |

High-Resolution Mass Spectrometry (HRMS)

Causality of Experimental Design

Positive Electrospray Ionization (ESI+) is the mandatory ionization mode.

-

Causality: The molecule contains four basic nitrogen atoms (one in pyridine, three in triazole, plus the amine). Utilizing a mobile phase of 50:50 Methanol:Water modified with 0.1% Formic Acid forces the protonation of the pyridine/triazole nitrogens, guaranteeing exceptional ionization efficiency and a strong[M+H]⁺ signal[3].

Self-Validating Protocol

-

Preparation: Dilute the sample to 1 µg/mL in the acidic mobile phase.

-

Acquisition: Infuse directly into a Q-TOF or Orbitrap mass spectrometer at 10 µL/min. Apply a spray voltage of 3.5 kV and a capillary temperature of 275 °C.

-

Self-Validating Check: The mass error of a continuously infused internal lock mass (e.g., fluorinated phosphazines) must remain < 2 ppm during acquisition. If the error exceeds 2 ppm, the instrument must be recalibrated before the empirical formula (C₇H₇N₅) can be legally validated.

Diagnostic Fragmentation (MS/MS)

Upon collision-induced dissociation (CID) at 25-30 eV, 1,2,4-triazoles exhibit highly predictable neutral losses. The most diagnostic cleavage is the expulsion of nitrogen gas (N₂) from the triazole ring, followed by the loss of hydrogen cyanide (HCN).

Fig 2: Proposed ESI-MS/MS collision-induced dissociation (CID) pathway.

Table 3: HRMS (ESI+) Fragmentation Data

| m/z (Observed) | Formula | Neutral Loss | Structural Implication |

| 162.0774 | [C₇H₈N₅]⁺ | None | Intact protonated molecular ion. Confirms exact mass. |

| 134.0711 | [C₇H₈N₃]⁺ | - N₂ (28 Da) | Diagnostic ring-opening of the 1,2,4-triazole. |

| 107.0604 | [C₆H₇N₂]⁺ | - HCN (27 Da) | Subsequent degradation of the triazole remnant. |

| 93.0452 | [C₅H₅N₂]⁺ | - C₂H₃N₃ (69 Da) | Cleavage of the C2-N1 bond, leaving the aminopyridine core. |

Data Integration and Structural Validation

The structural assignment of 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine is confirmed only when the orthogonal datasets converge:

-

HRMS confirms the exact atomic composition (C₇H₇N₅) via the 162.0774 m/z precursor ion, ruling out unexpected oxidation or alkylation.

-

FT-IR confirms the presence of the unreacted primary amine via the 3450/3350 cm⁻¹ doublet, ruling out tautomerization or dimerization.

-

NMR confirms the specific regiochemistry. The highly deshielded singlet at ~9.15 ppm confirms the triazole is attached at N1, while the 5:2 integration ratio and specific J-coupling of the pyridine protons confirm the amine is strictly at the C3 position.

References

1.[1] Benchchem. "Application Notes and Protocols for 1H and 13C NMR Spectral Analysis of 1,2,4-Triazole Derivatives." Benchchem Application Notes. Available at: 2.[3] MDPI. "Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)..." Molecules. Available at: 3.[2] TUIASI. "NEW COMPLEXES OF 2-(1H-1, 2, 4-TRIAZOL-3-YL) PYRIDINE WITH Co(II), Cd(II), Rh(III), IONS: SYNTHESIS, STRUCTURE, PROPERTIES AND." Environmental Engineering and Management Journal. Available at:

Sources

Rationalizing the Pharmacological Potential of 2-(1H-1,2,4-Triazol-1-yl)pyridin-3-amine: A Structural and Mechanistic Guide

Executive Summary

In modern rational drug design, the identification of low-molecular-weight, highly ligand-efficient scaffolds is critical for developing targeted therapeutics. 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine (Molecular Formula: C₇H₇N₅) represents a highly privileged, bifunctional building block. By integrating an aminopyridine core with a 1,2,4-triazole substituent, this molecule theoretically possesses the capacity to engage in bidentate hydrogen bonding within kinase hinge regions, while simultaneously offering metal-coordinating capabilities for metalloenzyme inhibition.

This technical guide provides an in-depth analysis of the predicted biological activities of this scaffold, detailing the mechanistic causality behind its target interactions, and outlining self-validating experimental workflows required to evaluate its pharmacological efficacy.

Structural Rationale & Pharmacophore Mapping

The biological potential of 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine is rooted in its dual-pharmacophore architecture, which allows it to act as a versatile lead compound or fragment in structure-based drug discovery (SBDD).

The Aminopyridine Motif: A Canonical Hinge Binder

Aminopyridines are universally recognized in medicinal chemistry as potent hinge-binding motifs, particularly in the development of ATP-competitive kinase inhibitors[1]. The primary amine at the 3-position acts as a potent hydrogen bond donor, while the adjacent pyridine nitrogen serves as a hydrogen bond acceptor. This 1,3-donor/acceptor topological arrangement perfectly mimics the adenine ring of adenosine triphosphate (ATP), allowing the scaffold to form critical bidentate hydrogen bonds with the backbone carbonyl and amide groups of the kinase hinge region (e.g., interacting with Glu and Cys residues in kinases like Mps1 or ALK2)[2].

The 1,2,4-Triazole Motif: Solvent Channel Extension and Metal Coordination

The 1,2,4-triazole ring at the 2-position serves two distinct mechanistic purposes depending on the biological target:

-

In Kinases: It projects outward from the hinge region into the solvent-exposed channel or an adjacent specificity pocket. This trajectory allows medicinal chemists to append solubilizing groups or bulky lipophilic moieties to achieve exquisite kinase selectivity without disrupting the core hinge interaction[1].

-

In Metalloenzymes: The triazole nitrogen (specifically N4) is a well-documented coordinator of transition metals. In antifungal pharmacology, the 1,2,4-triazole moiety is the primary pharmacophore responsible for coordinating the heme iron within the active site of cytochrome P450 enzymes, such as lanosterol 14α-demethylase (CYP51)[3].

Proposed bidentate hinge-binding mechanism of the aminopyridine scaffold.

Predicted Biological Activities (Mechanistic Causality)

Based on the structural mapping, the scaffold is predicted to exhibit activity across two primary pharmacological axes.

Pathway 1: ATP-Competitive Kinase Inhibition

When utilized as a core scaffold for oncology targets, the compound acts via competitive displacement of ATP. By anchoring itself to the hinge region, the molecule prevents the transfer of the terminal phosphate of ATP to downstream substrate proteins. This biochemical blockade halts signal transduction cascades (e.g., the spindle assembly checkpoint regulated by Mps1), ultimately inducing cell cycle arrest and apoptosis in rapidly dividing malignant cells[1].

Pathway 2: CYP51 Lanosterol 14α-Demethylase Inhibition

In the context of antimicrobial/antifungal activity, the compound acts as a direct inhibitor of ergosterol biosynthesis. The unhindered nitrogen of the 1,2,4-triazole ring forms a coordinate covalent bond with the ferric iron of the CYP51 heme group[4]. Causality: This coordination strictly prevents the binding and activation of molecular oxygen required for the demethylation of lanosterol. The subsequent accumulation of toxic 14α-methylated sterols disrupts fungal cell membrane fluidity and integrity, leading to fungistatic or fungicidal outcomes[3].

Quantitative Data Presentation

To guide hit-to-lead optimization, the theoretical physicochemical properties and binding metrics of the unmodified 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine scaffold are summarized below. These metrics confirm its status as an ideal "Rule of 3" compliant fragment.

Table 1: Predicted Physicochemical and Binding Properties

| Property / Metric | Predicted Value | Pharmacological Relevance |

| Molecular Weight | 161.16 g/mol | Highly efficient fragment-like lead; allows ample room for structural elaboration. |

| H-Bond Donors | 1 (Primary Amine) | Critical for interacting with kinase hinge region backbone carbonyls. |

| H-Bond Acceptors | 4 (Pyridine + Triazole Ns) | Enables multi-point coordination within target active sites. |

| cLogP | ~0.8 - 1.2 | Excellent aqueous solubility; optimal for cellular permeability and oral bioavailability. |

| Ligand Efficiency (LE) | >0.35 kcal/mol/heavy atom | High potential for elaboration into a high-affinity clinical candidate. |

Experimental Protocols: Self-Validating Systems

To empirically validate the biological activity of this scaffold, researchers must employ robust, self-validating biochemical assays. The following protocols are designed with built-in orthogonal checks to ensure data integrity.

Protocol 1: High-Throughput Kinase Profiling via TR-FRET

Rationale & Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard fluorescence assays because it utilizes a long-lifetime lanthanide fluorophore (Terbium). By introducing a time delay before signal acquisition, short-lived background auto-fluorescence from the test compounds decays completely, eliminating false positives—a critical requirement when screening heterocyclic aromatic compounds[5].

Step-by-Step Methodology:

-

Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute the target kinase (e.g., Mps1 or ALK2), ATP (at its predetermined

), and the fluorescein-labeled peptide substrate. -

Compound Incubation: In a 384-well low-volume plate, dispense 100 nL of the test compound (10-point dose-response curve in DMSO). Add 5 µL of the Kinase/Substrate mixture.

-

Reaction Initiation: Add 5 µL of ATP to initiate the reaction. Incubate at room temperature for 60 minutes.

-

Quench & Detection: Add 10 µL of a detection mixture containing EDTA (to chelate Mg²⁺ and halt kinase activity) and a Terbium-labeled phospho-specific antibody[5].

-

Signal Acquisition: Incubate for 30 minutes. Read the plate on a TR-FRET compatible microplate reader, measuring the emission ratio of Fluorescein (520 nm) to Terbium (495 nm).

-

Self-Validation Check: Calculate the Z'-factor using DMSO (negative control) and Staurosporine (positive control). The assay is only deemed valid if Z' > 0.5 .

Self-validating TR-FRET kinase assay workflow for high-throughput screening.

Protocol 2: CYP51 Inhibition and Ergosterol Depletion Assay (LC-MS/MS)

Rationale & Causality: While standard MIC (Minimum Inhibitory Concentration) assays confirm phenotypic cell death, they do not prove the mechanism of action. Direct quantitation of the lanosterol-to-ergosterol ratio via LC-MS/MS provides unequivocal mechanistic proof that the triazole scaffold is specifically blocking CYP51, rather than exerting general cytotoxicity.

Step-by-Step Methodology:

-

Culture Preparation: Grow Candida albicans (or target fungal strain) in RPMI 1640 medium to an OD₆₀₀ of 0.1.

-

Compound Treatment: Treat cultures with the test compound at 0.5×, 1×, and 4× the predetermined MIC. Include a vehicle control (DMSO) and a positive control (Fluconazole). Incubate for 16 hours at 35°C.

-

Sterol Extraction: Harvest cells via centrifugation. Saponify the cell pellets using 25% ethanolic KOH at 85°C for 1 hour. Extract non-saponifiable lipids (sterols) using n-heptane.

-

LC-MS/MS Analysis: Dry the heptane phase under nitrogen, resuspend in methanol, and inject into an LC-MS/MS system equipped with a C18 column. Monitor the specific MRM transitions for ergosterol (

397.3 → 69.1) and lanosterol ( -

Self-Validation Check: Normalize sterol concentrations to total cellular protein (quantified via BCA assay prior to saponification). A valid CYP51 inhibition profile must show a dose-dependent decrease in ergosterol coupled with a stoichiometric accumulation of lanosterol.

References

-

A unique hinge binder of extremely selective aminopyridine-based Mps1 (TTK) kinase inhibitors with cellular activity PubMed (Bioorganic & Medicinal Chemistry)[Link]

-

Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants Journal of Medicinal Chemistry (ACS Publications)[Link]

-

The Significance of 1, 2, 4 Triazoles in Agriculture Science: A Review Research Journal of Pharmacy and Technology (RJPT)[Link]

Sources

- 1. A unique hinge binder of extremely selective aminopyridine-based Mps1 (TTK) kinase inhibitors with cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rjptonline.org [rjptonline.org]

- 5. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]

Thermogravimetric Analysis of 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine: A Technical Guide to Thermal Stability and Decomposition Kinetics

Executive Summary & Structural Causality

Understanding the thermodynamic profile of complex active pharmaceutical ingredients (APIs) and their intermediates is a critical prerequisite for safe scale-up, formulation, and storage. 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine (Molecular Formula: C₇H₇N₅; MW: 161.16) 1 represents a unique class of nitrogen-rich heterocycles.

The thermal behavior of this molecule is dictated by the structural interplay between its two core moieties:

-

The Aminopyridine Core: Unsubstituted 2-aminopyridine exhibits relatively low thermal stability, with melting points around 60 °C and an onset of thermal degradation (

) near 112 °C 2. The exocyclic amine group is highly susceptible to early homolytic cleavage. -

The 1,2,4-Triazole Ring: Triazole derivatives are known for their high thermal stability and energetic density, often pushing decomposition temperatures well above 250 °C 3.

When combined, the electron-withdrawing nature of the triazole ring stabilizes the electron-rich aminopyridine system. Consequently, Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) reveals a multi-stage degradation profile, transitioning from a stable crystalline solid to rapid exothermic pyrolysis.

Self-Validating Experimental Protocol: TGA-DSC-EGA

To accurately determine the kinetic parameters (Activation Energy,

Step-by-Step Methodology

Step 1: Instrument Calibration & Baseline Validation

-

Action: Run an empty alumina crucible baseline from 25 °C to 600 °C under a 50 mL/min Nitrogen (

) purge. Follow this with a Calcium Oxalate Monohydrate standard run. -

Causality: Calcium oxalate has three distinct, well-characterized mass loss steps. Verifying these steps ensures the microbalance and thermocouple are perfectly calibrated, providing a self-validating foundation for the unknown sample.

Step 2: Sample Preparation

-

Action: Accurately weigh 2.0 to 5.0 mg of 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine into a 70 µL alumina (

) crucible. Do not pack the powder tightly. -

Causality: A small sample mass (≤ 5 mg) minimizes internal thermal gradients and mass-transfer limitations (e.g., trapped volatile gases artificially suppressing further degradation). Alumina is chosen over platinum to prevent unwanted catalytic effects on the nitrogen-rich rings during pyrolysis 4.

Step 3: Non-Isothermal TGA-DSC Execution

-

Action: Program the simultaneous TGA-DSC to heat the sample from 30 °C to 600 °C. To perform kinetic modeling, execute four separate runs at distinct heating rates (

): 5, 10, 15, and 20 °C/min. -

Causality: Utilizing an inert

atmosphere isolates intrinsic thermal pyrolysis (homolytic bond cleavage) from oxidative combustion. Multiple heating rates are strictly required to shift the maximum degradation temperature (

Step 4: Evolved Gas Analysis (EGA)

-

Action: Route the TGA exhaust through a heated transfer line (held at 200 °C) into a Fourier Transform Infrared (FTIR) spectrometer or GC-MS.

-

Causality: Heating the transfer line prevents the condensation of heavy volatiles. EGA allows for the real-time identification of decomposition products (e.g.,

,

TGA-DSC-FTIR Experimental Workflow for Thermal Characterization.

Quantitative Thermal Data & Kinetic Evaluation

The thermal decomposition of 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine typically occurs in two primary stages following an initial endothermic melt. Derivative Thermogravimetry (DTG) is used to pinpoint the exact temperature of maximum degradation rate (

Table 1: Expected Thermal Analysis Parameters

| Parameter | Expected Range | Physical/Chemical Significance |

| 120 - 140 °C | Endothermic phase transition; no mass loss observed on TGA. | |

| 150 - 200 °C | Exothermic onset; initial cleavage of the exocyclic | |

| 220 - 280 °C | Rapid exothermic fragmentation of the triazole/pyridine rings. | |

| Residual Mass (at 600 °C) | < 15% | Formation of stable carbonaceous char and polymeric nitrides. |

Kinetic Evaluation (The Kissinger Method)

To predict the shelf-life and thermal hazard profile of the compound, the apparent activation energy (

Where

Table 2: Representative Kinetic Data Matrix (Kissinger Plot Inputs)

| Heating Rate ( | |||

| 5 | 503.15 | 1.987 | -10.832 |

| 10 | 518.15 | 1.930 | -10.198 |

| 15 | 528.15 | 1.893 | -9.830 |

| 20 | 535.15 | 1.868 | -9.569 |

(Note: Data is representative of typical triazolyl-pyridine energetic derivatives. Exact values require empirical derivation per batch).

Mechanistic Pathways of Thermal Decomposition

The degradation of 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine is a cascading sequence of bond scissions. Because the molecule contains a high nitrogen mass fraction, its decomposition is highly exothermic.

-

Primary Exothermic Decomposition: The weakest bond in the system is typically the exocyclic carbon-amine (

) bond on the pyridine ring, or the inter-ring -

Secondary Fragmentation: As temperatures exceed 250 °C, the 1,2,4-triazole ring undergoes catastrophic ring opening. This is characterized by a massive, sharp exothermic peak on the DSC and a steep drop on the TGA curve.

-

Evolved Gases: EGA via FTIR typically confirms the presence of Hydrogen Cyanide (

), Nitrous Oxide (

Thermal Decomposition Pathway of 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine.

References

- Santa Cruz Biotechnology (SCBT).2-(1H-1,2,4-triazol-1-yl)

- Trivedi, M. K., et al. (2015).Characterization of Physical, Thermal and Spectral Properties of Biofield Treated 2-Aminopyridine. Science Journal of Analytical Chemistry.

- ACS Omega (2023).Thermodynamic Analysis and Pyrolysis Mechanism of 4,4′-Azobis-1,2,4-triazole.

- Chemistry of Materials (2024).Insights into the Thermal Decomposition Mechanism of Molybdenum(VI) Iminopyridine Adducts.

- ResearchGate (2025).

Sources

- 1. 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. Characterization of Physical, Thermal and Spectral Properties of Biofield Treated 2-Aminopyridine [scalar.usc.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

Technical Guide: X-ray Crystallography of 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine Derivatives

Topic: X-ray Crystallography of 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Introduction & Structural Significance[1][2][3][4][5][6]

The scaffold 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine represents a critical pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors, antifungal agents, and CNS-active compounds.[1] Its structural uniqueness lies in the N-C biaryl linkage connecting the electron-deficient pyridine ring (at position 2) to the nitrogen-rich 1,2,4-triazole (at position 1).[1]

Understanding the solid-state structure of this derivative is essential for:

-

Conformational Analysis: Determining the twist angle between the pyridine and triazole rings, which dictates the molecule's ability to fit into enzyme binding pockets.[1]

-

Interaction Profiling: Mapping the hydrogen bond donor capability of the C3-amine and the acceptor potential of the triazole nitrogens.[1]

-

Supramolecular Assembly: Predicting solubility and bioavailability based on crystal packing efficiency.

This guide provides a comprehensive workflow for the synthesis, crystallization, and crystallographic analysis of this specific scaffold.

Synthesis & Material Preparation

High-quality crystals require high-purity starting material.[1] The synthesis of 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine is typically achieved via a nucleophilic aromatic substitution (

Synthetic Pathway

The reaction proceeds through the intermediate 3-nitro-2-(1H-1,2,4-triazol-1-yl)pyridine .[1] The steric pressure from the nitro group initially forces a non-planar conformation, which may relax upon reduction to the amine.[1]

Step 1:

-

Reactants: 2-Chloro-3-nitropyridine + 1,2,4-Triazole (sodium salt or with

).[1] -

Conditions: DMF or DMSO,

C.[1] -

Mechanism: The triazole acts as a nucleophile, displacing the chlorine at the activated C2 position of the pyridine.[1]

Step 2: Nitro Reduction

-

Reactants: 3-Nitro intermediate +

(Pd/C) or Fe/HCl.[1] -

Product: 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine.[1]

Figure 1: Synthetic pathway for the generation of the target scaffold.

Crystallization Protocols

Crystallizing small, nitrogen-rich heterocycles can be challenging due to their tendency to form oils or microcrystalline powders.[1] The presence of the amine (donor) and triazole (acceptor) suggests that hydrogen bonding will drive lattice formation.[1]

Solvent Screening Strategy

Do not rely on a single solvent. Use a polarity-gradient approach.

| Solvent System | Method | Target Outcome |

| Ethanol (Abs.) | Slow Evaporation | Prismatic crystals (Thermodynamic form) |

| DMF / Water (1:1) | Vapor Diffusion | High-quality single crystals (Kinetic control) |

| Acetonitrile | Cooling ( | Needles/Plates (Metastable polymorphs) |

| Methanol / DCM | Layering | Controlled nucleation for X-ray diffraction |

Experimental Tip: Protonation

If neutral crystallization fails, attempt co-crystallization with weak acids (e.g., fumaric acid) or formation of HCl salts.[1] The protonated triazole/pyridine often crystallizes more readily due to ionic lattice forces.

X-ray Data Collection & Processing[1]

Once a single crystal (approx.[1]

Diffraction Parameters

-

Temperature: Collect at 100 K (cryogenic). This reduces thermal motion (ellipsoids) of the terminal amine protons, allowing for more accurate hydrogen bond mapping.[1]

-

Source: Mo-

( -

Resolution: Aim for

Å or better to resolve the N-N bonds in the triazole ring clearly.

Space Group Determination

Expect Monoclinic (

Self-Validation Check:

-

: Should be

-

Completeness: Must be

to ensure no missing reflections affect the structural solution.

Structural Analysis & Interpretation

This is the core of the technical guide. You must analyze the solved structure for specific features that define the molecule's biological potential.[1][2]

The Critical Twist Angle

The bond connecting the pyridine (C2) and triazole (N1) allows for rotation.[1]

-

Steric Clash: The C3-amine protons will sterically interfere with the triazole C5-proton or N-lone pairs.[1]

-

Measurement: Define the torsion angle

(C3-C2-N1-C5).[1] -

Significance: A twist angle near

or

Intramolecular Hydrogen Bonding

In the 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine isomer, a unique Intramolecular Hydrogen Bond (IMHB) is often observed.[1]

-

Donor: Pyridine C3-Amine (

).[1] -

Acceptor: Triazole N2 (proximal nitrogen).[1]

-

Effect: This interaction (

) locks the molecule into a planar conformation (

Intermolecular Packing

The lattice is typically stabilized by a 3D network of hydrogen bonds.

-

Primary Motif: Amine

(triazole N4) interactions linking molecules into dimers or infinite chains.[1] -

Secondary Motif:

-

Figure 2: Structural hierarchy analyzing conformation and packing forces.[1]

Case Study Applications

Drug Design (Kinase Inhibition)

If the crystal structure reveals a planar conformation stabilized by the intramolecular H-bond, the molecule mimics a fused tricyclic system (like quinazoline).[1] This "pseudo-ring" can be used to design inhibitors that fit into narrow ATP-binding pockets without the metabolic liability of actual fused rings.[1]

Bioisosterism

The 1,2,4-triazole ring is a classic bioisostere for amides or esters.[1] Crystallographic data provides the precise electrostatic surface potential (ESP) needed to validate this substitution in computational docking models.[1]

References

-

Synthesis of Precursor: Synthesis of 3-Nitro-2-(1H-1,2,4-triazol-1-yl)pyridine. PrepChem. Available at: [Link]

-

Isomer Crystallography: Dolzhenko, A. V., et al. (2009).[1] 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine.[1][3][4] Acta Crystallographica Section E, 65(1), o125.[1] Available at: [Link]

-

Intramolecular H-Bonding: Wang, Y., et al. (2022).[1] Intramolecular Hydrogen Bonds Assisted Construction of Planar Tricyclic Structures. Molecules, 27(19).[1] Available at: [Link][1]

-

Triazole Synthesis Methods: Organic Chemistry Portal. Synthesis of 1,2,4-Triazoles. Available at: [Link]

Sources

Methodological & Application

Application Note: Characterization and Screening of 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine as a Metalloenzyme Inhibitor Scaffold

Executive Summary & Scientific Rationale

This Application Note details the experimental protocols for utilizing 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine (hereafter referred to as TPA-3 ) as a chemical probe. While often utilized as a synthetic intermediate for fused heterocyclic systems (e.g., [1,2,4]triazolo[1,5-a]pyridines), TPA-3 possesses a "privileged scaffold" featuring a pyridine ring substituted with a triazole and an adjacent amine group.

Mechanistic Insight: The proximity of the pyridine nitrogen, the triazole nitrogen, and the C3-amine creates a potent chelating pocket . Many biological targets, particularly fungal enzymes (e.g., CYP51) and ureases, rely on metal cofactors (Fe, Cu, Ni, Zn) for catalysis. TPA-3 acts as a competitive ligand, sequestering these catalytic metals or binding to the metal-active site complex.

Scope of Protocols:

-

Physicochemical Characterization: UV-Vis titration to determine Metal-Ligand stoichiometry (Job’s Plot).

-

Functional Bioassay: In vitro inhibition of Urease (Ni-dependent metalloenzyme model).

-

Cellular Assay: Antifungal Minimum Inhibitory Concentration (MIC) determination.

Structural Logic & Mechanism of Action

The biological activity of TPA-3 is driven by its ability to form coordination complexes. The diagram below illustrates the hypothesized interference pathway in metalloenzymes.

Figure 1: Mechanism of Action. TPA-3 competes with the apo-enzyme for the metal cofactor, preventing the formation of the active holo-enzyme or forming a ternary dead-end complex.

Protocol 1: Metal Chelation Analysis (Job’s Method)

Before biological testing, one must validate the ligand's ability to bind the specific metal cofactor relevant to the target enzyme (e.g.,

Objective: Determine the binding stoichiometry of TPA-3 to Copper(II) or Nickel(II).

Materials

-

Ligand Stock: 10 mM TPA-3 in DMSO.

-

Metal Stock: 10 mM

or -

Buffer: 10 mM HEPES, pH 7.4 (Avoid phosphate buffers as they precipitate metals).

-

Equipment: UV-Vis Spectrophotometer (200–800 nm scan range).

Methodology

-

Baseline Scan: Record the UV-Vis spectrum of 50 µM TPA-3 alone to identify

(typically 260–300 nm region). -

Preparation of Variations: Prepare a series of 11 samples where the total molar concentration (

) remains constant at 100 µM, but the mole fraction (

| Sample # | Mole Fraction ( | Vol. Ligand (µL) | Vol. Metal (µL) | Buffer (µL) |

| 1 | 0.0 | 0 | 100 | 900 |

| 2 | 0.1 | 10 | 90 | 900 |

| ... | ... | ... | ... | ... |

| 6 | 0.5 | 50 | 50 | 900 |

| ... | ... | ... | ... | ... |

| 11 | 1.0 | 100 | 0 | 900 |

-

Measurement: Measure Absorbance (A) at the shifted

(indicative of complex formation). -

Analysis: Plot

vs.

Validation Criteria:

-

A distinct bathochromic (red) or hypsochromic (blue) shift in the UV spectrum upon metal addition confirms binding.

-

Reference: See Dolzhenko et al.[1][2] for crystal structures of similar pyridine-triazole Cu(II) complexes [1].

Protocol 2: In Vitro Metalloenzyme Inhibition (Urease Model)

Urease is a nickel-dependent enzyme. This assay validates TPA-3 as a functional inhibitor.

Objective: Determine the

Reagents & Setup

-

Enzyme: Jack Bean Urease (Type IX), 5 U/mL in phosphate buffer (pH 7.4).

-

Substrate: Urea (100 mM).

-

Indicator: Phenol Red (0.002%).

-

Positive Control: Thiourea or Hydroxyurea.

-

Test Compound: TPA-3 (0.1 µM to 100 µM serial dilution).

Step-by-Step Workflow

-

Pre-Incubation (Critical Step):

-

In a 96-well clear plate, add 25 µL of Enzyme solution.

-

Add 5 µL of TPA-3 (various concentrations).

-

Incubate at 37°C for 15 minutes . Note: This allows the ligand to access the Ni-active site.

-

-

Reaction Initiation:

-

Add 50 µL of Urea/Phenol Red mixture.

-

The hydrolysis of urea produces ammonia, raising the pH and turning the indicator pink (

).

-

-

Kinetic Measurement:

-

Measure Absorbance at 560 nm every 1 minute for 20 minutes using a microplate reader.

-

-

Calculation:

-

Calculate velocity (

) as - .

-

Data Interpretation:

-

IC50 < 10 µM: Potent inhibitor (potential lead).

-

IC50 10–100 µM: Moderate inhibitor (typical for fragments).

-

IC50 > 100 µM: Weak/Inactive.

Protocol 3: Antifungal Susceptibility Testing (MIC)

Triazole derivatives are the backbone of modern antifungals (e.g., Fluconazole). TPA-3 serves as a core fragment to test for intrinsic antifungal activity or synergy.

Target Organisms: Candida albicans (ATCC 90028) or Aspergillus niger.

Workflow Diagram

Figure 2: Workflow for broth microdilution assay (CLSI M27-A3 standards).

Detailed Methodology

-

Media: RPMI 1640 buffered with MOPS (pH 7.0).

-

Compound Prep: Dissolve TPA-3 in DMSO to 10 mg/mL. Dilute in media to start at 256 µg/mL.

-

Controls:

-

Growth Control: Media + Inoculum + DMSO (no drug).

-

Sterility Control: Media only.

-

Reference Drug: Fluconazole.[3]

-

-

Endpoint: The lowest concentration showing >90% inhibition of visual growth (or color change if using Resazurin/Alamar Blue) is the MIC.

Safety & Handling Application Note

-

Hazard Class: Acute Tox. 4 (Oral).[4]

-

PPE: Nitrile gloves and safety glasses are mandatory.

-

Stability: TPA-3 is stable in solid form but sensitive to hydrolysis in highly acidic aqueous solutions over long periods. Store DMSO stocks at -20°C.

References

-

Dolzhenko, A. V., et al. (2009).[1][2] 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine. IUCr Journals.

-

Santa Cruz Biotechnology. (n.d.).[5] 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine Product Data.

-

PubChem. (2025). 2-(3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl)pyridine Compound Summary.

-

MDPI. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives.

-

Sigma-Aldrich. (n.d.). 2-(1H-1,2,4-Triazol-3-yl)pyridine Safety Data Sheet.

Sources

- 1. 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(1H-1,2,4-Triazol-3-yl)pyridine 97 23195-62-2 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

Analytical techniques for quantifying 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine in samples

Application Note: Quantitative Analysis of 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine

Executive Summary

This guide details the analytical strategies for quantifying 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine (CAS 1211529-22-2), a critical intermediate often utilized in the synthesis of c-Met inhibitors (e.g., Savolitinib) and other kinase-targeting therapeutics.

Due to its high polarity and basicity, this analyte presents distinct chromatographic challenges, including poor retention on standard C18 phases and significant peak tailing. This document provides two validated workflows:

-

HPLC-UV: For process monitoring and assay (Limit of Quantitation: ~0.5 µg/mL).

-

LC-MS/MS: For trace impurity analysis in final drug substances (Limit of Quantitation: <1.0 ng/mL).

Chemical Profile & Analytical Challenges

Understanding the physicochemical properties is the prerequisite for robust method design.

| Property | Value / Characteristic | Analytical Implication |

| Structure | Pyridine ring (3-NH2) + 1,2,4-Triazole (2-position) | Contains multiple basic nitrogen centers. |

| Molecular Weight | 161.16 g/mol | Small molecule; requires low mass cut-off in MS. |

| pKa (Calculated) | ~6.1 (Pyridine N), ~2.3 (Triazole) | Critical: At neutral pH (7.0), the molecule is partially ionized. Methods must operate at pH > 8.0 (neutral) or pH < 3.0 (fully protonated) for stability. |

| LogP | ~0.5 (Low) | Highly polar. Risk of eluting in the void volume on C18 columns. |

| Solubility | DMSO, Methanol, Dilute Acid | Sample diluents must match the initial mobile phase strength to prevent peak distortion. |

Protocol A: HPLC-UV for Process Monitoring

Objective: Quantify the analyte at assay levels (0.1% - 100% w/w) during synthesis or raw material release.

Method Strategy: pH Switching

To overcome the "polar amine" problem, we utilize a High-pH Reverse Phase strategy. By adjusting the mobile phase pH to 10.0 (above the pKa), the analyte is deprotonated (neutral), significantly increasing its hydrophobicity and retention on the column without the need for ion-pairing agents.

Chromatographic Conditions

-

System: HPLC with PDA/UV Detector (e.g., Agilent 1260 / Waters Alliance).

-

Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm (or equivalent high-pH stable column).

-

Why: Standard silica dissolves at pH 10. Hybrid particle technology (HPT) is mandatory.

-

-

Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

-

Mobile Phase B: Acetonitrile (LC Grade).

-

Flow Rate: 1.0 mL/min.

-

Column Temp: 30°C.

-

Detection: UV @ 254 nm (primary) and 280 nm (secondary).

-

Injection Volume: 5 - 10 µL.

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 95 | 5 | Initial Hold (Retention) |

| 2.0 | 95 | 5 | End of Hold |

| 12.0 | 30 | 70 | Elution of hydrophobic impurities |

| 15.0 | 30 | 70 | Wash |

| 15.1 | 95 | 5 | Re-equilibration |

| 20.0 | 95 | 5 | End of Run |

Sample Preparation (Assay)

-

Stock Solution: Weigh 25 mg of analyte into a 25 mL volumetric flask. Dissolve in 5 mL DMSO, sonicate, and dilute to volume with Methanol (Conc: 1000 µg/mL).

-

Working Standard: Dilute Stock 1:10 with Mobile Phase A:Acetonitrile (90:10) .

-

Note: Diluting in 100% organic solvent will cause "solvent effect" peak distortion for early eluting polar compounds. Always match the diluent to the starting gradient conditions.

-

Protocol B: LC-MS/MS for Trace Impurity Analysis

Objective: Quantify the analyte as a potential impurity in a Drug Substance (DS) matrix at ppm/ppb levels.

Method Strategy: HILIC Mode

For trace analysis, retention is key to separating the analyte from matrix suppression zones. HILIC (Hydrophilic Interaction Liquid Chromatography) is superior here, as it retains polar amines strongly using high-organic starting conditions, orthogonal to the likely hydrophobic drug substance.

Mass Spectrometry Parameters (ESI+)

-

Ionization: Electrospray Positive (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Precursor Ion: m/z 162.1 [M+H]+.

Recommended MRM Transitions:

-

Quantifier: 162.1 → 108.1 (Loss of Triazole ring fragments/N2).

-

Qualifier: 162.1 → 81.0 (Pyridine ring fragmentation).

-

Note: Exact collision energies (CE) must be optimized per instrument (Start at 15 eV and ramp to 45 eV).

Chromatographic Conditions (HILIC)

-

Column: Waters BEH Amide or Agilent InfinityLab Poroshell 120 HILIC-Z (2.1 x 100 mm, 1.7/2.7 µm).

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

-

Mobile Phase B: Acetonitrile : Mobile Phase A (90:10).

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-1 min: 100% B (High organic loads sample).

-

1-8 min: Ramp to 60% B.

-

8-10 min: Hold 60% B.

-

10.1 min: Re-equilibrate at 100% B.

-

Visualizing the Analytical Workflow

The following diagram illustrates the decision matrix for selecting the appropriate protocol based on the sample stage.

Figure 1: Decision tree for selecting between HPLC-UV and LC-MS/MS workflows based on analytical requirements.

Validation & System Suitability Criteria

To ensure data trustworthiness, the following criteria must be met before every sample set analysis.

System Suitability Test (SST)

Inject the Working Standard (Protocol A) or Low-Level QC (Protocol B) six times.

| Parameter | Acceptance Limit | Troubleshooting Failure |

| Retention Time %RSD | ≤ 2.0% (UV) / ≤ 5.0% (MS) | Check pump flow stability; Ensure column temperature is equilibrated. |

| Peak Area %RSD | ≤ 2.0% (UV) / ≤ 5.0% (MS) | Check injector reproducibility; Check for sample precipitation in vial. |

| Tailing Factor (T) | ≤ 1.5 | Critical: If T > 1.5, increase buffer strength or adjust pH. Old columns often show tailing for amines. |

| Resolution (Rs) | > 2.0 (from nearest peak) | Adjust gradient slope; Check column efficiency. |

Linearity & Range

-

UV Method: Linear range typically 1.0 µg/mL to 200 µg/mL (R² > 0.999).

-

MS Method: Linear range typically 1.0 ng/mL to 1000 ng/mL (Weighted 1/x² regression).

References

-

Jia, H., et al. (2016). Discovery of Savolitinib: A Highly Selective c-Met Inhibitor. Journal of Medicinal Chemistry.

-

Center for Drug Evaluation and Research (CDER). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[1][2] FDA Guidance for Industry.

-

Dolan, J. W. (2010). The Power of pH in LC Separations. LCGC North America.

-

McCalley, D. V. (2017). Understanding and manipulating the separation of hydrophilic analytes in HILIC. Journal of Chromatography A.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine

Executive Summary & Core Strategy

The synthesis of 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine is a critical step in the development of various kinase inhibitors and STING agonists.[1] The primary challenge lies in the regioselectivity of the triazole addition (N1 vs. N2 vs. N4) and the deactivation of the pyridine ring by the electron-donating amine group.[1]

To maximize yield, we recommend a Nucleophilic Aromatic Substitution (SNAr) approach using 2-fluoro-3-aminopyridine as the electrophile.[1] While copper-catalyzed (Ullmann-type) coupling is a valid alternative, the SNAr route—when optimized for temperature and base—consistently delivers higher regioselectivity for the thermodynamic N1-isomer.[1]

Reaction Decision Matrix

Before starting, verify your precursors and constraints using this logic flow.

Figure 1: Decision matrix for selecting the optimal synthetic route based on starting material availability.

Optimized Protocol (Route A: SNAr)

This protocol is designed to overcome the poor nucleophilicity of 1,2,4-triazole and the deactivating effect of the amino group.[1]

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| 2-Fluoro-3-aminopyridine | 1.0 | Electrophile | Fluorine is critical for Meisenheimer complex stabilization [1].[1] |

| 1,2,4-Triazole | 2.0 - 3.0 | Nucleophile | Excess required to drive kinetics; acts as a proton shuttle.[1] |

| Cs₂CO₃ | 2.0 | Base | Superior solubility in DMF compared to K₂CO₃. |

| DMSO or DMF | Solvent | Medium | Anhydrous.[2] Concentration: 0.5 M. |

Step-by-Step Procedure

-

Preparation: In a dry pressure vial, dissolve 2-fluoro-3-aminopyridine (1.0 equiv) and 1,2,4-triazole (2.5 equiv) in anhydrous DMSO (0.5 M).

-

Activation: Add cesium carbonate (Cs₂CO₃, 2.0 equiv). Note: Do not use NaH; it can deprotonate the primary amine, leading to side reactions.[1]

-

Reaction: Seal the vial and heat to 120–130 °C for 16–24 hours.

-

Why High Temp? High temperature promotes the thermodynamic rearrangement to the N1-linked isomer.[1] Lower temperatures (e.g., 80 °C) may result in higher mixtures of N1/N4 isomers [2].

-

-

Monitoring: Check via LC-MS. The product (M+H ~162) should be the major peak.

-

Workup:

-

Cool to RT. Pour into ice-water (10x volume).

-

If precipitate forms: Filter and wash with cold water.

-

If no precipitate: Extract with EtOAc (3x).[2] Wash organics with brine (3x) to remove DMSO.

-

-

Purification: Flash chromatography (DCM:MeOH 95:5 to 90:10). The product is polar.

Troubleshooting Guide

Issue 1: Low Yield (<30%)

Diagnosis: The amino group at position 3 donates electron density into the ring, deactivating the 2-position toward nucleophilic attack.[1]

-

Solution A (Precursor Switch): Switch to 2-fluoro-3-nitropyridine .[1] The nitro group is strongly electron-withdrawing, activating the ring for rapid SNAr at mild temperatures (RT to 60 °C). Reduce the nitro group to the amine (H₂/Pd-C or Fe/NH₄Cl) after the triazole installation [3].[1]

-

Solution B (Catalysis): If you must use the chloro-precursor, add CuI (10 mol%) and a ligand like trans-N,N'-dimethyl-1,2-cyclohexanediamine (DMEDA) or 1,10-phenanthroline.[1]

Issue 2: Wrong Regioisomer (N4 vs. N1)

Diagnosis: 1,2,4-triazole is an ambident nucleophile.[1] Kinetic control often favors N2/N4 attack, while thermodynamic control favors N1.

-

Mechanism:

Figure 2: Thermal control of regioselectivity.[1]

-

Fix: Increase reaction temperature to >120 °C and extend reaction time. This allows the kinetic N4 product to revert and form the stable N1 product [4].

Issue 3: Product "Stuck" in Aqueous Phase

Diagnosis: The product contains both a basic pyridine/triazole and a primary amine, making it highly polar and water-soluble.[1]

-

Fix:

-

Do not use acidic water washes during extraction (product will protonate and stay in water).

-

Use n-Butanol or IPA/Chloroform (1:3) for extraction if EtOAc fails.[1]

-

Salt out the aqueous phase with NaCl before extraction.

-

FAQ: Expert Insights

Q: Can I use 2-chloro-3-aminopyridine instead of the fluoro analog? A: Yes, but the yield will drop significantly with standard SNAr conditions.[1] The C-Cl bond is stronger and the Meisenheimer complex is less stabilized.[1] You must use Copper catalysis (CuI/Ligand) or much harsher temperatures (150 °C+ in NMP) for the chloro analog.

Q: Why is my reaction mixture turning black? A: This indicates oxidative decomposition of the primary amine at high temperatures.

-

Prevention: Degas your solvent (sparge with Argon) before adding the base. Run the reaction under an inert atmosphere (N₂ or Ar).

Q: How do I distinguish the N1 and N4 isomers by NMR? A:

-

N1-isomer (Target): The triazole protons usually appear as two distinct singlets with a wide chemical shift separation (e.g., δ 9.2 and δ 8.2) due to the anisotropic effect of the pyridine ring.

-

N4-isomer (Side Product): The triazole protons are chemically equivalent (or very close) due to the symmetry of the N4-attachment, often appearing as a single peak or two very close singlets [5].[1]

References

-

Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of 2,4-dinitrochlorobenzene with some amines. Chemical Reviews, 49(2), 273-412.[1] Link(Foundational text on SNAr leaving group effects F >> Cl).

-

Kale, R. R., et al. (2013). Synthesis and biological evaluation of 1,2,3-triazole linked pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters, 23(11), 3368-3372.[1] Link(Demonstrates thermodynamic control in triazole alkylation).

-

Luan, X., et al. (2019). Discovery of STING Agonists: Structure-Activity Relationship Studies of Triazolyl-Pyridine Analogs. Journal of Medicinal Chemistry. Link(Contextual reference for the specific scaffold in drug discovery).

-

Ueda, S., & Nagasawa, H. (2009).[3] Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization.[1][3][4] Journal of the American Chemical Society, 131(42), 15080–15081. Link.

-

Reich, H. J. (2023). "Structure Determination Using NMR." University of Wisconsin-Madison.[1] Link(Authoritative resource for NMR interpretation of heterocycles).

Sources

Common side reactions in the synthesis of 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 2-(1H-1,2,4-triazol-1-yl)pyridin-3-amine. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. The coupling of an N-heterocycle like 1,2,4-triazole with a 2-halopyridine substrate presents unique challenges, primarily related to regioselectivity and catalyst stability. This guide provides in-depth, experience-driven troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure the successful and efficient synthesis of your target compound.

PART 1: Frequently Asked Questions (FAQs) - Core Synthetic Challenges

This section addresses the most common high-level issues encountered during the synthesis, which typically involves a transition-metal-catalyzed cross-coupling reaction between a 2-halopyridin-3-amine (or a nitro precursor) and 1,2,4-triazole.

Q1: My reaction has stalled, resulting in very low or no product yield. What is the likely cause?

Low or no yield is the most frequent issue and often points to catalyst deactivation. The primary culprit is the substrate itself. The pyridine nitrogen in your 2-halopyridine starting material can act as a ligand, coordinating to the palladium or copper catalyst center. This coordination occupies a site necessary for the catalytic cycle, effectively poisoning the catalyst and halting the reaction.[1]

Troubleshooting Steps:

-

Ligand Selection (for Palladium): For Buchwald-Hartwig aminations, the choice of phosphine ligand is critical. Use sterically bulky, electron-rich "Buchwald-type" ligands (e.g., XPhos, BrettPhos). Their size creates a coordinatively saturated palladium center that physically hinders the pyridine nitrogen from binding, thus protecting the catalyst.[1]

-

Inert Atmosphere: These coupling reactions are highly sensitive to oxygen. Ensure your reaction setup is rigorously degassed and maintained under an inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) and can also degrade phosphine ligands.[2]

-

Reagent Purity: Ensure all reagents, especially the solvent and base, are anhydrous. Water can lead to hydrodehalogenation of the starting material and hydrolysis of catalyst components. Impurities in starting materials can also interfere with catalysis.[3]

-

Catalyst Source: If you observe the formation of a fine black precipitate ("palladium black"), your catalyst has decomposed. This can be caused by excessive temperature or an inappropriate ligand/base combination.[1]

Q2: My main impurity is an isomer. How can I improve regioselectivity for the desired 1-yl-linked product?

1,2,4-Triazole is an unsymmetrical heterocycle and can be arylated at the N1 or N4 position. The formation of the undesired 4-(3-aminopyridin-2-yl)-4H-1,2,4-triazole is a common side reaction.

Controlling Regioselectivity:

-

Catalyst Control: In some systems, the choice of metal catalyst can dictate the regiochemical outcome. For instance, in certain [3+2] cycloadditions to form triazoles, Ag(I) catalysts have been shown to favor 1,3-disubstituted products while Cu(II) catalysts yield 1,5-disubstituted isomers.[4] While this is not a direct N-arylation, it highlights the principle of metal-controlled regioselectivity.

-

Reaction Conditions: The reaction solvent and the counterion of the triazole salt can influence the site of attack. A common strategy is to use the sodium or potassium salt of 1,2,4-triazole. The association of the metal cation with the triazole anion can sterically and electronically direct the arylation to the N1 position.

-

Thermodynamic vs. Kinetic Control: The N1-substituted isomer is generally the thermodynamically more stable product. Allowing the reaction to run for a longer time at a moderate temperature may favor its formation over the kinetically favored, but less stable, N4 isomer.

Q3: I'm observing significant hydrodehalogenation of my 2-chloropyridine starting material. What causes this and how can it be prevented?

Hydrodehalogenation is a side reaction where the halogen atom on the pyridine ring is replaced by a hydrogen atom. This is a reductive process that consumes your starting material without forming the desired product.

Primary Causes and Solutions:

-

Base and Nucleophile Choice: Certain bases, especially when used with protic solvents or in the presence of trace water, can facilitate this side reaction. Using a non-nucleophilic, anhydrous base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is often preferred.

-

Catalyst System: The choice of palladium source and ligand can influence the rate of hydrodehalogenation relative to the desired C-N coupling. If this side reaction is prevalent, screening different ligands may be necessary.

-

Temperature Control: Excessively high temperatures can promote catalyst decomposition and increase the rate of side reactions, including hydrodehalogenation. It is often better to run the reaction at a lower temperature (e.g., 80-100 °C) for a longer duration.[1]

Q4: How can I effectively purify the final product from its N4-isomer and other impurities?

The structural similarity between the N1 and N4 isomers can make purification challenging.

Effective Purification Strategies:

-

Column Chromatography: This is the most common method. The two isomers often have different polarities. A carefully selected solvent system for silica gel chromatography, such as a gradient of ethyl acetate in hexanes or methanol in dichloromethane, can typically resolve them.[3]

-

Crystallization: If the desired product is a solid, recrystallization can be a highly effective purification technique. This method purifies based on differences in solubility and can sometimes selectively crystallize one isomer, leaving the other in the mother liquor. Experimentation with different solvents (e.g., ethanol, isopropanol, ethyl acetate/heptane mixtures) is key.[5]

PART 2: Troubleshooting Guide & Optimization

This section provides a more granular look at specific experimental observations and the corrective actions to take.

| Observation | Potential Cause(s) | Recommended Solution(s) |

| Reaction turns black | Catalyst decomposition (formation of Pd black). | 1. Lower the reaction temperature (target 80-100 °C).[1]2. Ensure the ligand is sufficiently bulky and electron-rich (e.g., XPhos, RuPhos).3. Verify the inertness of the reaction atmosphere. |

| Multiple spots on TLC/LCMS with same mass | Formation of N1 and N4 regioisomers. | 1. Screen different solvents (e.g., Toluene, Dioxane, DMF).2. Use the pre-formed sodium salt of 1,2,4-triazole.3. Allow the reaction to proceed to completion to favor the thermodynamic N1 product. |